

## Application Notes and Protocols for Determining Lapdap Susceptibility in P. falciparum Isolates

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Lapdap**, a fixed-dose combination of chlorproguanil and dapsone, is an antifolate antimalarial drug.[1] Its efficacy relies on the synergistic action of its components, which target two key enzymes in the Plasmodium falciparum folate biosynthesis pathway.[2] Chlorcycloguanil, the active metabolite of chlorproguanil, inhibits dihydrofolate reductase (DHFR), while dapsone inhibits dihydropteroate synthase (DHPS).[2][3] This pathway is crucial for the synthesis of nucleic acids, and its disruption is lethal to the parasite.[4] The emergence and spread of parasite resistance to antifolate drugs, primarily through mutations in the dhfr and dhps genes, necessitates continuous surveillance of **Lapdap** susceptibility in clinical isolates.[5][6]

These application notes provide detailed protocols for determining the in vitro susceptibility of P. falciparum isolates to **Lapdap**, its individual components, and for assessing the synergistic interaction between them. The described methods are essential for monitoring drug resistance, screening new antimalarial compounds, and informing treatment guidelines.

## Data Presentation: In Vitro Susceptibility of P. falciparum to Lapdap Components

The following tables summarize the 50% inhibitory concentrations (IC50) of chlorcycloguanil and dapsone against various P. falciparum strains. Lower IC50 values indicate higher potency.



Table 1: Comparative In Vitro Activity (IC50) of Chlorcycloguanil against P. falciparum Strains

P. falciparum Strain	dhfr Genotype	IC50 (nM)	Reference
K39	Ser-108-Asn	~6.0	[7]
ltG2F6	Ser-108-Thr, Ala-16- Val	-	[7]
W282	Triple mutant	-	[7]
V1/S	lle-164-Leu	>1000	[4]

Table 2: Comparative In Vitro Activity (IC50) of Dapsone against P. falciparum Strains

P. falciparum Strain	dhps Genotype	IC50 (nM)	Reference
K39	-	~64.5	[8]
ltG2F6	-	-	[7]
W282	-	-	[7]
V1/S	-	-	[4]

Note: Specific IC50 values for some strains were not explicitly provided in the referenced literature and are indicated by "-". The V1/S strain with the ile-164-leu mutation in dhfr shows high-level resistance to chlorcycloguanil.[4]

## **Experimental Protocols**

Three standard in vitro methods for assessing antimalarial drug susceptibility are detailed below. These can be adapted for testing chlorproguanil and dapsone, both individually and in combination.

## **SYBR Green I-based Fluorescence Assay**

This assay measures the accumulation of parasite DNA as an indicator of parasite growth.[2][9]

Materials:



- P. falciparum culture (synchronized to the ring stage)
- Complete culture medium (RPMI 1640 with supplements)
- Uninfected human erythrocytes (O+)
- 96-well microtiter plates (black, clear bottom)
- Chlorproguanil hydrochloride and Dapsone
- Dimethyl sulfoxide (DMSO) for drug stock solutions
- SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)
- Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

#### Protocol:

- Drug Plate Preparation:
  - Prepare stock solutions of chlorproguanil and dapsone in DMSO.
  - Perform serial dilutions of each drug in complete culture medium in the 96-well plate. For synergy testing, prepare fixed-ratio combinations of both drugs. Recommended concentration ranges to test are 0.1 nM to 1000 nM for chlorcycloguanil (the active metabolite of chlorproguanil) and 1 nM to 10 μM for dapsone.
  - Include drug-free wells as negative controls and wells with known antimalarials (e.g., chloroquine, artemisinin) as positive controls.
- Parasite Culture Addition:
  - Adjust the parasitemia of the synchronized ring-stage culture to 0.5% at a 2% hematocrit in complete culture medium.[10]
  - Add 180 μL of the parasite suspension to each well of the drug-pre-dosed plate.
- Incubation:



- Incubate the plates for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.[10]
- Lysis and Staining:
  - After incubation, add 100 μL of SYBR Green I lysis buffer to each well.
  - Incubate the plates in the dark at room temperature for 1-2 hours.
- Fluorescence Reading:
  - Measure the fluorescence intensity using a plate reader.
- Data Analysis:
  - Subtract the background fluorescence of uninfected red blood cells.
  - Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
  - Determine the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10]

## Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of a parasite-specific enzyme, lactate dehydrogenase, as a marker of parasite viability.[11][12]

#### Materials:

- P. falciparum culture
- Complete culture medium
- Uninfected human erythrocytes
- 96-well microtiter plates



- Chlorproguanil and Dapsone
- Lysis buffer
- Malstat<sup>™</sup> reagent
- NBT/PES solution (Nitroblue tetrazolium/phenazine ethosulfate)
- Spectrophotometer (650 nm)

#### Protocol:

- Drug Plate Preparation and Parasite Addition: Follow steps 1 and 2 of the SYBR Green I assay protocol.
- Incubation: Incubate the plates for 72 hours under standard culture conditions.
- Cell Lysis:
  - After incubation, lyse the red blood cells by freeze-thawing the plates.
- Enzyme Reaction:
  - Transfer a portion of the lysate to a new 96-well plate.
  - Add Malstat™ reagent and NBT/PES solution to each well.
  - Incubate in the dark at room temperature for 30-60 minutes.
- Absorbance Reading:
  - Measure the optical density (OD) at 650 nm using a spectrophotometer.
- Data Analysis:
  - Calculate the percentage of pLDH activity inhibition and determine the IC50 values as described for the SYBR Green I assay.



## Histidine-Rich Protein 2 (HRP2)-based ELISA

This assay quantifies the amount of HRP2, a protein secreted by P. falciparum, as a measure of parasite growth.[13][14]

#### Materials:

- P. falciparum culture
- · Complete culture medium
- · Uninfected human erythrocytes
- 96-well microtiter plates
- Chlorproguanil and Dapsone
- HRP2 capture and detection antibodies
- TMB substrate
- Stop solution (e.g., 1M H2SO4)
- ELISA plate reader (450 nm)

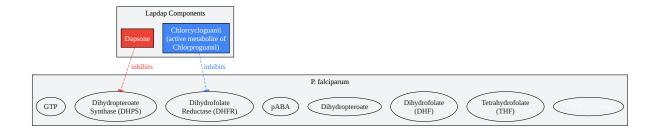
#### Protocol:

- Drug Plate Preparation and Parasite Addition: Follow steps 1 and 2 of the SYBR Green I assay protocol.
- Incubation: Incubate the plates for 72 hours.[13]
- Sample Collection and Lysis:
  - After incubation, collect the culture supernatant or lyse the cells.
- ELISA:
  - o Coat a 96-well ELISA plate with HRP2 capture antibody.



- Add the culture supernatant/lysate to the wells and incubate.
- Wash the plate and add the HRP2 detection antibody.
- Wash again and add TMB substrate.
- Stop the reaction with a stop solution.
- Absorbance Reading:
  - Measure the OD at 450 nm.[13]
- Data Analysis:
  - Calculate the percentage of HRP2 inhibition and determine the IC50 values.

# Visualization of Pathways and Workflows Folate Biosynthesis Pathway and Lapdap's Mechanism of Action```dot

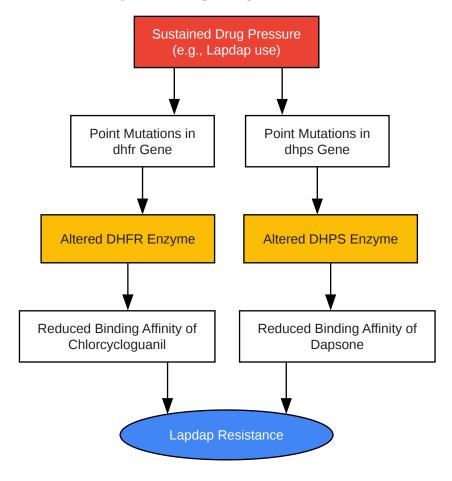


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Caption: Generalized experimental workflow for determining **Lapdap** susceptibility in P. falciparum.

## **Logical Relationship of Lapdap Resistance**



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Caption: Development of resistance to **Lapdap** in P. falciparum through target enzyme mutations.

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## Methodological & Application





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